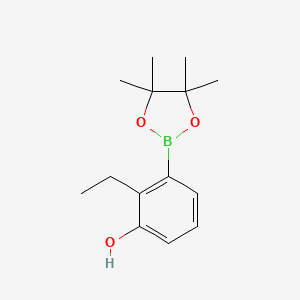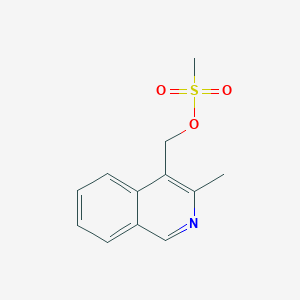
(3-Methylisoquinolin-4-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylisoquinolin-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.3 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a methanesulfonate group attached to the 4-position of the 3-methylisoquinoline ring.
Méthodes De Préparation
The synthesis of (3-Methylisoquinolin-4-yl)methyl methanesulfonate typically involves the reaction of 3-methylisoquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
(3-Methylisoquinolin-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation Reactions: The methyl group on the isoquinoline ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The isoquinoline ring can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
(3-Methylisoquinolin-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study the interactions of isoquinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (3-Methylisoquinolin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(3-Methylisoquinolin-4-yl)methyl methanesulfonate can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the methyl and methanesulfonate groups.
3-Methylisoquinoline: Similar to this compound but without the methanesulfonate group.
4-Isoquinolinemethanol: Similar to this compound but with a hydroxyl group instead of the methanesulfonate group.
The presence of the methanesulfonate group in this compound imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity towards nucleophiles, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H13NO3S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
(3-methylisoquinolin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H13NO3S/c1-9-12(8-16-17(2,14)15)11-6-4-3-5-10(11)7-13-9/h3-7H,8H2,1-2H3 |
Clé InChI |
IKMBOLPKRLZDBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=N1)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


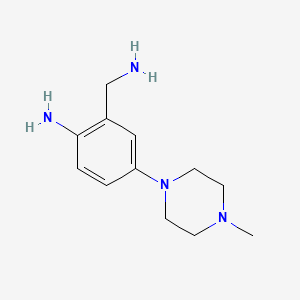
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)


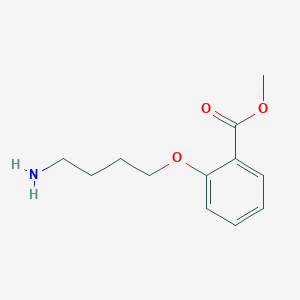
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)

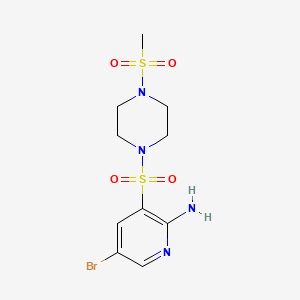
![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)
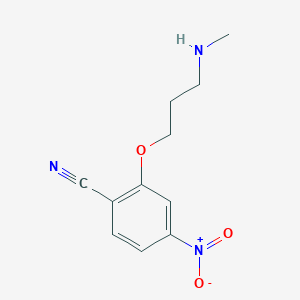
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)
